

An In-depth Technical Guide to the Chemical Properties of (+)-trans-C75

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Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

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Abstract

(+)-trans-C75, the dextrorotatory enantiomer of the trans-C75 racemate, is a synthetic small molecule that has garnered significant interest for its distinct metabolic effects. Unlike its counterpart, (-)-trans-C75, which primarily acts as a fatty acid synthase (FASN) inhibitor with antitumor properties, **(+)-trans-C75** is a potent inhibitor of Carnitine Palmitoyltransferase-1 (CPT1). This inhibition of CPT1, a key enzyme in fatty acid oxidation, is central to the compound's pronounced anorectic effects, making it a valuable tool for research in metabolism and obesity. This technical guide provides a comprehensive overview of the chemical and biological properties of **(+)-trans-C75**, including its physicochemical characteristics, mechanism of action, and relevant experimental protocols.

Chemical and Physicochemical Properties

(+)-trans-C75 is a γ -butyrolactone derivative with the systematic name (3S,4R)-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid. Its chemical structure is distinct from its cis-isomer and its (-)-trans-enantiomer, which dictates its specific biological activity.

Table 1: Physicochemical Properties of **(+)-trans-C75**

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₂ O ₄	[1]
Molecular Weight	254.32 g/mol	[1]
CAS Number	1234694-20-2	[1]
Appearance	Solid at room temperature	[1]
Boiling Point	432.1 ± 45.0 °C at 760 mmHg	[1]
Density	1.1 ± 0.1 g/cm ³	[1]
Flash Point	159.2 ± 22.2 °C	[1]
Vapour Pressure	0.0 ± 2.2 mmHg at 25°C	[1]
Index of Refraction	1.489	[1]
Solubility	May be soluble in DMSO, Ethanol, and DMF. Insoluble in water.	[1] [2]

Note: Some data may be for the racemic **trans-C75** mixture as specific data for the (+)-enantiomer is limited.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for the purified **(+)-trans-C75** enantiomer are not readily available in public literature. However, analytical techniques such as NMR and HPLC are used to confirm its purity and structure after synthesis. [\[3\]](#)

Synthesis

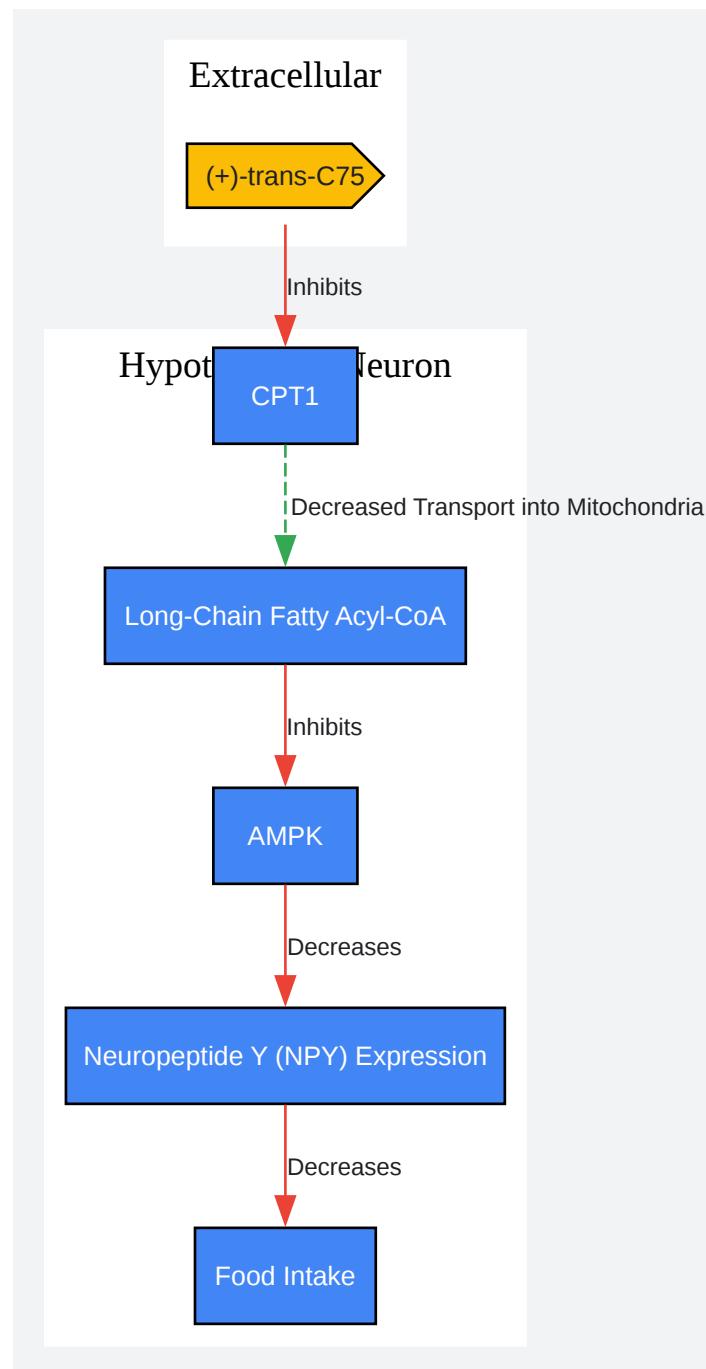
The synthesis of C75 is a multi-step process.[\[4\]](#) While a detailed, publicly available protocol for the asymmetric synthesis of **(+)-trans-C75** is proprietary, the general approach for the racemic mixture involves the formation of a γ-lactone core, followed by the introduction of the alkyl side chain and subsequent functional group manipulations.[\[4\]](#) The enantiomers are then separated for specific applications.[\[1\]](#)[\[5\]](#)

Mechanism of Action and Signaling Pathways

The primary mechanism of action of **(+)-trans-C75** is the inhibition of Carnitine Palmitoyltransferase-1 (CPT1).^{[1][6]} CPT1 is a mitochondrial outer membrane enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β -oxidation.^[7] By inhibiting CPT1, **(+)-trans-C75** effectively blocks this key step in fatty acid metabolism.^[8]

The anorectic effect of **(+)-trans-C75** is believed to be mediated through its action in the hypothalamus.^[9] Inhibition of CPT1 in hypothalamic neurons leads to an increase in intracellular long-chain fatty acyl-CoAs. This accumulation is thought to be a signal of nutrient abundance, which in turn modulates the activity of hypothalamic energy sensors like AMP-activated protein kinase (AMPK).^{[9][10]} The reduction in AMPK activity leads to a decrease in the expression of orexigenic neuropeptides (e.g., Neuropeptide Y) and an increase in anorexigenic signals, ultimately resulting in appetite suppression and reduced food intake.^{[8][9]}

Signaling Pathway Diagram



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Caption: CPT1 Inhibition Pathway of **(+)-trans-C75** in Hypothalamic Neurons.

Experimental Protocols

CPT1 Activity Assay

This protocol provides a general workflow for measuring CPT1 activity, which can be adapted to assess the inhibitory effect of **(+)-trans-C75**.

Objective: To determine the inhibitory potential of **(+)-trans-C75** on CPT1 enzyme activity.

Materials:

- Purified or recombinant CPT1 enzyme
- Tissue homogenates (if using native enzyme)[4]
- Assay buffer (e.g., 67 mM sucrose, 50 mM KCl, 10 mM EDTA, 2 mg/ml BSA, 50 mM Tris-HCl, pH 7.4)[4]
- Substrates: Palmitoyl-CoA and L-carnitine
- DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for colorimetric detection
- **(+)-trans-C75** stock solution (dissolved in a suitable solvent like DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm[5]

Procedure:

- Enzyme Preparation: Prepare a diluted stock of CPT1 enzyme in the assay buffer.
- Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, diluted CPT1 enzyme, and varying concentrations of **(+)-trans-C75** (or vehicle control).[5]
- Pre-incubation: Incubate the plate at 30°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[5]
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, palmitoyl-CoA and L-carnitine.

- Reaction Incubation: Incubate the plate at 30°C for a specific time (e.g., 10-15 minutes).[5]
- Detection: Stop the reaction and add DTNB solution to each well. DTNB reacts with the Coenzyme A released during the reaction to produce a yellow-colored product.[5]
- Measurement: Shake the plate for a few minutes and then measure the absorbance at 412 nm using a microplate reader.[5]
- Data Analysis: Calculate the percentage of CPT1 inhibition for each concentration of **(+)-trans-C75** compared to the vehicle control. Determine the IC₅₀ value.

In Vivo Anorectic Effect Assessment

Objective: To evaluate the effect of **(+)-trans-C75** on food intake in a rodent model.

Materials:

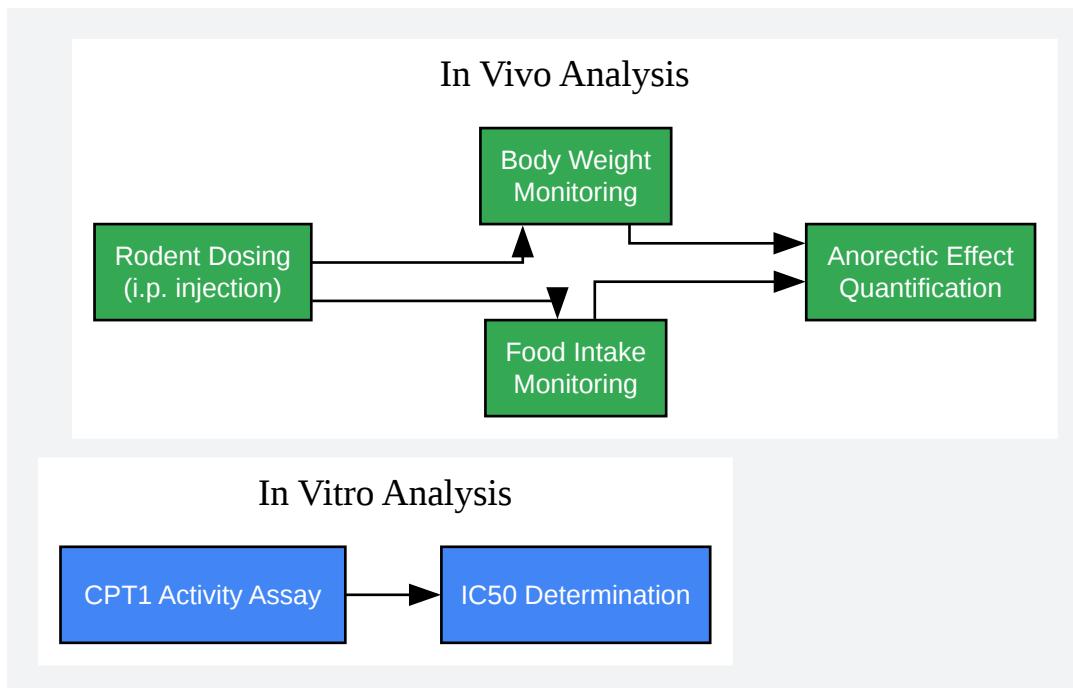
- Laboratory mice or rats
- **(+)-trans-C75**
- Vehicle solution (e.g., saline with a small amount of DMSO and Tween 80 for solubilization)
- Metabolic cages for monitoring food intake
- Animal scale

Procedure:

- Acclimatization: Acclimate the animals to the metabolic cages and handling procedures.
- Dosing: Administer **(+)-trans-C75** via intraperitoneal (i.p.) injection at a specified dose (e.g., 30 mg/kg body weight).[11] A control group should receive the vehicle solution.
- Food Intake Monitoring: Measure food intake at regular intervals (e.g., 2, 4, 8, 12, and 24 hours) post-injection.[2][11]
- Body Weight Monitoring: Record the body weight of the animals daily.

- Data Analysis: Compare the food intake and body weight changes between the **(+)-trans-C75** treated group and the control group.

Experimental Workflow Diagram



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Caption: General Experimental Workflow for Assessing **(+)-trans-C75** Activity.

Conclusion

(+)-trans-C75 is a valuable pharmacological tool for investigating the role of CPT1 in metabolic regulation. Its specific inhibitory action on CPT1 and the resulting anorectic effects provide a clear mechanism for studying energy homeostasis and the development of potential therapeutics for obesity and related metabolic disorders. Further research is warranted to fully elucidate the downstream signaling pathways and to explore its therapeutic potential in a clinical setting. The clear distinction in the biological activities of the C75 enantiomers underscores the importance of stereochemistry in drug design and development.[1][5]

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